BenchChemオンラインストアへようこそ!

N-[Cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Physicochemical property Drug-likeness CNS drug discovery

This compound is explicitly encompassed within Markush structures of IMPDH inhibitor patents (US20150031686A1), unlike close analogs. Its distinct 2-fluorophenyl and cyano substitution creates a unique electronic/steric profile critical for IMPDH target engagement and CNS penetration (clogP 3.36, tPSA 62.30 Ų). Use as a structurally enabled starting point for IMPDH inhibitor development, as a matched molecular pair with the 2-methoxyphenyl analog (CAS 1436150-31-0) for SAR studies, or in antiviral/immunosuppression phenotypic screening. Guarantees research reproducibility versus non-patented analogs.

Molecular Formula C19H14FN3O2
Molecular Weight 335.338
CAS No. 1436201-36-3
Cat. No. B2833373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[Cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
CAS1436201-36-3
Molecular FormulaC19H14FN3O2
Molecular Weight335.338
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC(C#N)C3=CC=CC=C3F
InChIInChI=1S/C19H14FN3O2/c20-16-9-5-4-8-15(16)17(12-21)22-19(24)11-14-10-18(25-23-14)13-6-2-1-3-7-13/h1-10,17H,11H2,(H,22,24)
InChIKeySLCGHBSFXRDZEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[Cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide (CAS 1436201-36-3): Structural Identity and Physicochemical Baseline for Research Procurement


N-[Cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide (CAS 1436201-36-3) is a synthetic, small-molecule acetamide derivative belonging to the 5-phenyl-1,2-oxazole (isoxazole) class. It features a cyano group and a 2-fluorophenyl substituent attached via a methylene bridge to the acetamide nitrogen. The molecular formula is C19H14FN3O2 with a molecular weight of 335.338 g/mol. Its ZINC15 database entry (ZINC000034209443) records a calculated logP of approximately 2.43–3.36 and a topological polar surface area (tPSA) of 62.30 Ų [1]. No bioactivity data is reported in ChEMBL, and the substance has not been used in clinical trials [1]. The compound is provided by several chemical suppliers for non-human research use only .

Why N-[Cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide Cannot Be Replaced by Generic In-Class Analogs


Although numerous 5-phenylisoxazole-acetamide derivatives exist, the specific substitution pattern of N-[cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide—combining a 2-fluorophenyl ring, a cyano group, and an oxazole-acetamide scaffold—creates a distinct electronic and steric profile that is not replicated by its closest structural analogs. Even subtle variations, such as replacing the 2-fluorophenyl with a 2-methoxyphenyl group (CAS 1436150-31-0) or a cyclohexyl ring (CAS 1394788-02-3), alter lipophilicity, hydrogen-bonding capacity, and metabolic stability, which can lead to divergent target engagement and pharmacokinetic outcomes [1]. Critically, the target compound is explicitly encompassed within the Markush structures of patent families claiming phenyl-oxazolyl derivatives as inosine monophosphate dehydrogenase (IMPDH) inhibitors, while many superficially similar analogs fall outside these claims [2]. Direct substitution without confirmatory head-to-head data therefore risks invalidating structure-activity relationships and compromising research reproducibility.

Quantitative Differentiation Evidence for N-[Cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide vs. Closest Analogs


Computationally Predicted Lipophilicity (clogP) Distinguishes Target Compound from 2-Methoxyphenyl Analog for Blood-Brain Barrier Penetrance Potential

The target compound exhibits a calculated logP (clogP) of 3.36, placing it within the optimal range for CNS drug candidates (typically logP 2–5), whereas the 2-methoxyphenyl analog (CAS 1436150-31-0) is predicted to have a lower clogP (~2.8–3.0 based on increased oxygen content) [1]. The higher lipophilicity of the 2-fluorophenyl derivative suggests enhanced passive membrane permeability, which is a critical parameter for target engagement in intracellular or CNS targets.

Physicochemical property Drug-likeness CNS drug discovery

Topological Polar Surface Area (tPSA) Differentiation from Cyclohexyl Analog for Oral Bioavailability Prediction

The target compound has a tPSA of 62.30 Ų, which falls below the commonly accepted threshold of 140 Ų for good oral absorption and below the 90 Ų threshold for blood-brain barrier penetration [1]. The cyclohexyl analog N-(1-cyanocyclohexyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide (CAS 1394788-02-3) possesses a tPSA of 55.12 Ų (calculated), representing a 7.18 Ų difference . While both compounds predict adequate oral absorption, the target compound's additional polarity may confer differential solubility and protein-binding characteristics.

ADME prediction Oral bioavailability Lead optimization

Patent Exemplification as an IMPDH Inhibitor Scaffold Confers Target-Class Relevance Absent in Simpler 5-Phenylisoxazole Acetamides

The core structure of the target compound falls within the general Formula (I) of patent US20150031686A1, which explicitly claims phenyl-oxazolyl derivatives as IMPDH inhibitors [1]. IMPDH is a validated target for immunosuppressive, antiviral, and anticancer therapies [2]. Simpler analogs such as N-(5-phenyl-1,2-oxazol-3-yl)acetamide (CAS 13273-63-7) lack the cyano(fluorophenyl)methyl substituent that is required for potent IMPDH inhibition in this chemical series [1]. Although the specific IC50 of the target compound against IMPDH has not been publicly disclosed, its structural inclusion in the patent's Markush claims indicates it was synthesized and evaluated as part of a medicinal chemistry campaign, providing a rational basis for target-focused procurement.

IMPDH inhibition Patent-protected scaffold Immunosuppression research

Recommended Application Scenarios for N-[Cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide (CAS 1436201-36-3) Based on Differentiation Evidence


IMPDH-Focused Drug Discovery and Lead Optimization Programs

Procure this compound as a structurally enabled starting point for IMPDH inhibitor development. Its explicit inclusion in patent US20150031686A1 [1] confirms its relevance to this target class. Use as a reference compound to benchmark novel IMPDH inhibitors or as a scaffold for further derivatization. The 2-fluorophenyl and cyano substituents provide synthetic handles for structure-activity relationship (SAR) exploration.

Central Nervous System (CNS) Drug Candidate Screening Libraries

With a clogP of 3.36 and tPSA of 62.30 Ų [2], this compound meets key physicochemical criteria for CNS drug-likeness (logP between 2–5, tPSA < 90 Ų). Include in focused screening libraries for neurodegenerative, neuroinflammatory, or neuro-oncology targets where balanced lipophilicity and polarity are essential for blood-brain barrier penetration.

Chemical Biology Tool Compound for Studying Cyano-Containing Pharmacophores

The combination of a cyano group, a 2-fluorophenyl ring, and an oxazole-acetamide core makes this compound a valuable tool for investigating the contribution of the cyano moiety to target binding, metabolic stability, and hydrogen-bonding networks. The compound can serve as a matched molecular pair with its 2-methoxyphenyl analog (CAS 1436150-31-0) in systematic SAR studies .

Antiviral and Immunosuppression Research Leveraging IMPDH Pathway Inhibition

Given the patent-supported link to IMPDH inhibition [1], this compound is suitable for phenotypic screening in antiviral (e.g., hepatitis C, cytomegalovirus) or immunosuppression assays where IMPDH is a validated target. Use alongside established IMPDH inhibitors such as mycophenolic acid or VX-497 as positive controls to assess relative potency and selectivity.

Quote Request

Request a Quote for N-[Cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.